![molecular formula C22H25NO3 B1359621 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone CAS No. 898761-29-0](/img/structure/B1359621.png)
3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone is a derivative of the 1,4-dioxaspiro[4.5]decan-8-one family, which is known for its potential in pharmaceutical applications. The structure of the compound suggests that it may have interesting chemical and biological properties due to the presence of the spirocyclic and benzophenone moieties.
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid, with a key step being metal-catalyzed oxidative cyclization . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones includes amide formation and various substitutions at specific carbon atoms . These methods could potentially be adapted for the synthesis of 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro carbon, which is a quaternary carbon atom that is the junction of two rings. This unique feature often imparts significant stereochemical complexity to the molecule. The presence of a 1,4-dioxaspiro[4.5]decan-8-one core suggests that the compound may exhibit interesting conformational properties .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including rearrangements and ring-opening reactions. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones can undergo dienone-phenol rearrangement, which is influenced by the nature of substituents . The benzophenone moiety in the compound of interest may also participate in reactions typical of carbonyl compounds, such as nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the presence of heteroatoms. For instance, the solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents and the degree of saturation in the rings. The pharmacological properties, such as antitumor , antiviral , and antihypertensive activities , have been reported for some spirocyclic derivatives, indicating the potential for diverse biological activities for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Regioselectivity in Acylation: The compound demonstrates interesting behavior in acylation reactions, where the presence of pyridine leads to the formation of 3-acyloxy-2-methyl-1-pyrroline derivatives, showing the influence of base and acyl chloride on its regioselectivity (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
- Growth-Regulating Activity: A derivative of this compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, synthesized via the Mannich reaction, exhibited growth-regulating activity, highlighting its potential in agricultural sciences (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
- Structural Elucidation in Antitubercular Drugs: The compound's structure was detailed in the study of BTZ043, an antitubercular drug candidate. This highlights its relevance in drug design and discovery, especially in the context of infectious diseases (Richter et al., 2022).
Applications in Materials Science
- Water Purification: A derivative involving calix[4]arene showed high efficiency in removing carcinogenic azo dyes from water, indicating its potential application in water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).
Pharmaceutical and Medicinal Applications
- Antiviral Activity: Some derivatives have shown potent activity against influenza A/H3N2 virus and human coronavirus, suggesting their potential in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
- Nematicidal and Antimicrobial Activity: Derivatives of this compound have been evaluated for their nematicidal and antimicrobial activities, making them of interest in the field of agricultural pest control and infection management (Srinivas, Nagaraj, & Reddy, 2008).
Chemical Analysis and Characterization
- Mass Spectrometry Studies: Detailed mass spectrometric studies of the compound have provided insights into its fragmentation patterns, crucial for its identification and analysis in various fields (Solomons, 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-5-2-3-8-20(17)21(24)19-7-4-6-18(15-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHGJHYXDBQQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643293 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone | |
CAS RN |
898761-29-0 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
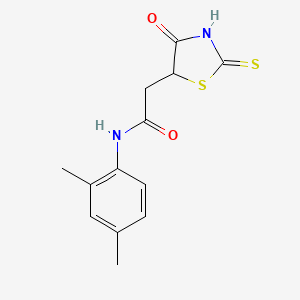
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
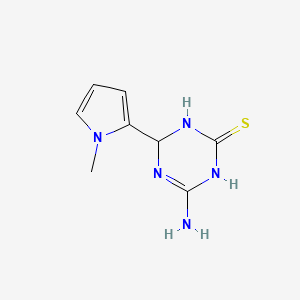

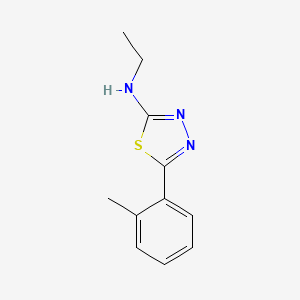

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)
![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
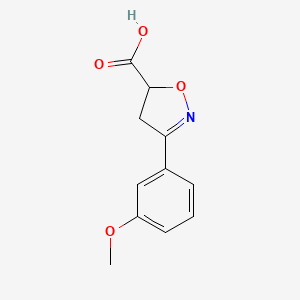
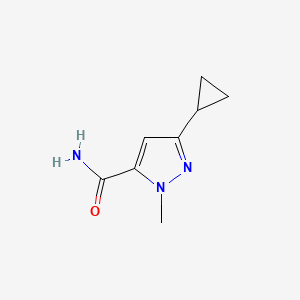
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)